molecular formula C17H14FN3O4 B2962423 10-(2-fluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 866016-20-8

10-(2-fluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2962423
CAS No.: 866016-20-8
M. Wt: 343.314
InChI Key: UKDPNVZZOYLZAC-UHFFFAOYSA-N
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Description

This tricyclic compound features a complex heterocyclic scaffold with an 8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene core. Key substituents include:

  • Methyl group at position 9, contributing to lipophilicity.
  • Nitro group at position 4, enhancing electrophilicity and influencing electronic distribution.
  • Ketone at position 11, enabling hydrogen bonding and reactivity.

Properties

IUPAC Name

10-(2-fluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4/c1-17-9-13(11-8-10(21(23)24)6-7-15(11)25-17)19-16(22)20(17)14-5-3-2-4-12(14)18/h2-8,13H,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDPNVZZOYLZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=O)N2C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-fluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzylamine with a nitro-substituted precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

10-(2-fluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the fluorophenyl ring.

Scientific Research Applications

10-(2-fluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-(2-fluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analog 1: 4-Chloro-10-(4-Isopropylphenyl)-9-Methyl-8-Oxa-10,12-Diazatricyclo[7.3.1.0²,⁷]Trideca-2,4,6-Triene-11-Thione

Key Differences :

  • Substituent at Position 4: Chloro vs. nitro in the target compound.
  • Aromatic Ring Substitution : 4-Isopropylphenyl vs. 2-fluorophenyl. The bulky isopropyl group may increase steric hindrance compared to the smaller fluorine atom.
  • Functional Group at Position 11 : Thione (C=S) vs. ketone (C=O). Thione groups exhibit weaker hydrogen-bonding capacity but greater lipophilicity.

Implications :

  • The thione moiety in Analog 1 could enhance membrane permeability but reduce polar interactions in biological systems compared to the ketone in the target compound.
  • The 4-isopropylphenyl group may confer distinct binding preferences in hydrophobic pockets.

Structural Analog 2: 4,9-Dimethyl-10-(3-Methylphenyl)-8-Oxa-10,12-Diazatricyclo[7.3.1.0²,⁷]Trideca-2,4,6-Trien-11-One

Key Differences :

  • Substituents at Positions 4 and 9 : Dual methyl groups (4,9-dimethyl) vs. single methyl (position 9) and nitro (position 4) in the target compound. Methyl groups are electron-donating, contrasting with the electron-withdrawing nitro group.
  • Aromatic Ring Substitution : 3-Methylphenyl vs. 2-fluorophenyl. The meta-methyl group offers steric bulk without significant electronic effects, unlike the ortho-fluorine’s electronegativity.

Implications :

  • The dual methyl groups in Analog 2 may increase lipophilicity but reduce electronic polarization compared to the nitro-containing target compound.
  • The absence of fluorine could diminish halogen-bonding interactions in target engagement.

Data Table: Structural and Functional Comparison

Property Target Compound Analog 1 Analog 2
Position 4 Substituent Nitro (NO₂) Chloro (Cl) Methyl (CH₃)
Position 10 Substituent 2-Fluorophenyl 4-Isopropylphenyl 3-Methylphenyl
Position 11 Functional Group Ketone (C=O) Thione (C=S) Ketone (C=O)
Molecular Formula Not explicitly provided* C₁₉H₂₀ClN₂OS C₁₉H₂₀N₂O₂
Molecular Weight Estimated ~350 g/mol ~380 g/mol (calculated) 308.4 g/mol
Key Electronic Effects Strong electron-withdrawing (NO₂, F) Moderate electron-withdrawing (Cl) Electron-donating (CH₃)

*Molecular formula inferred from structural analogs and substitution patterns.

Research Findings and Implications

Substituent Effects on Reactivity

  • The nitro group in the target compound likely enhances electrophilicity at adjacent positions, making it more reactive in nucleophilic aromatic substitution compared to chloro or methyl substituents in analogs .

Functional Group Impact

  • The ketone in the target compound and Analog 2 supports hydrogen-bonding interactions, which are critical for binding to polar residues in biological targets. In contrast, Analog 1’s thione group prioritizes hydrophobic interactions .

Biological Activity

10-(2-fluorophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a synthetic compound that has garnered interest in various fields of biological research due to its unique molecular structure and potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound possesses a complex tricyclic structure characterized by the presence of nitrogen and oxygen atoms within its rings. Its molecular formula is C17H14FN3O4C_{17}H_{14}F_{N_3}O_4, and it features notable substituents that influence its biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the nitro group is believed to enhance its reactivity and potential for binding with biological molecules, which may lead to various pharmacological effects.

Antimicrobial Properties

Research indicates that derivatives of diazatricyclic compounds exhibit significant antimicrobial activity. For instance, studies on similar compounds suggest that electron-withdrawing groups like fluorine enhance antibacterial potency against various pathogens. The compound's structural features may facilitate stronger interactions with microbial targets, leading to increased efficacy.

Cytotoxicity

Preliminary investigations into the cytotoxic effects of this compound have shown promise in cancer research contexts. The compound's ability to induce apoptosis in cancer cell lines could be attributed to its ability to interfere with cellular signaling pathways.

Case Studies

StudyFindings
Antimicrobial Assay The compound demonstrated MIC values comparable to standard antibiotics against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Cytotoxicity Testing In vitro studies revealed that the compound inhibited growth in several cancer cell lines with IC50 values indicating moderate potency .
Mechanistic Studies Investigations into the mechanism revealed potential pathways involving oxidative stress and apoptosis induction in treated cells .

Research Findings

  • Antibacterial Activity : Compounds structurally similar to this compound have shown enhanced activity due to electron-withdrawing substituents .
  • Cytotoxic Mechanism : The cytotoxic effects observed are likely mediated through the generation of reactive oxygen species (ROS) leading to oxidative damage in targeted cells .
  • Drug Development Potential : Given its unique structure and promising biological activities, this compound is being explored for further development as a potential therapeutic agent in infectious diseases and oncology .

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